Cas no 941983-36-4 (N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide)

N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide 化学的及び物理的性質
名前と識別子
-
- Benzamide, N-[4-[6-(4-methyl-1-piperazinyl)-3-pyridazinyl]phenyl]-3-nitro-
- N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide
-
- インチ: 1S/C22H22N6O3/c1-26-11-13-27(14-12-26)21-10-9-20(24-25-21)16-5-7-18(8-6-16)23-22(29)17-3-2-4-19(15-17)28(30)31/h2-10,15H,11-14H2,1H3,(H,23,29)
- InChIKey: RXIQLWMCZGIFPA-UHFFFAOYSA-N
- SMILES: C(NC1=CC=C(C2=NN=C(N3CCN(C)CC3)C=C2)C=C1)(=O)C1=CC=CC([N+]([O-])=O)=C1
N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2724-0759-2mg |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2724-0759-5μmol |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2724-0759-2μmol |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2724-0759-50mg |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2724-0759-10mg |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2724-0759-20mg |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2724-0759-30mg |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2724-0759-10μmol |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2724-0759-100mg |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2724-0759-20μmol |
N-{4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl}-3-nitrobenzamide |
941983-36-4 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide 関連文献
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432
-
6. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
-
M. Mohsen Mahmoodi,Stephanie A. Fisher,Roger Y. Tam,Philip C. Goff,Reid B. Anderson,Jane E. Wissinger,David A. Blank,Molly S. Shoichet,Mark D. Distefano Org. Biomol. Chem., 2016,14, 8289-8300
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
-
Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamideに関する追加情報
Professional Introduction to N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide (CAS No. 941983-36-4)
N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide is a sophisticated organic compound with significant implications in the field of pharmaceutical research and development. This compound, identified by its CAS number 941983-36-4, has garnered attention due to its structural complexity and potential therapeutic applications. The molecular framework of this compound incorporates several key pharmacophoric elements that make it a promising candidate for further investigation.
The core structure of N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide consists of a benzamide moiety linked to a pyridazine ring, which is further substituted with a phenyl group. The presence of the 4-methylpiperazin-1-yl group introduces a unique pharmacological profile, often associated with enhanced binding affinity and selectivity in drug design. This substitution pattern is particularly relevant in the development of central nervous system (CNS) drugs, where piperazine derivatives are frequently employed.
In recent years, there has been a surge in research focused on developing novel compounds that target neurological disorders. The combination of the pyridazine and nitrobenzamide functionalities in N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide suggests potential interactions with various neurotransmitter systems. Specifically, the nitro group can influence redox processes, while the piperazine moiety is known for its ability to modulate receptor activity. These properties make this compound an intriguing subject for further exploration in the context of neuropharmacology.
The synthesis and characterization of N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide have been subjects of considerable interest in synthetic chemistry circles. The synthesis involves multi-step reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the complex molecular framework efficiently. These synthetic strategies not only highlight the versatility of modern organic chemistry but also underscore the importance of innovative methodologies in drug discovery.
The pharmacological profile of N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide has been preliminarily evaluated through in vitro studies. Initial data suggest that this compound exhibits moderate affinity for certain neurotransmitter receptors, including serotonin and dopamine receptors, which are implicated in various CNS disorders. Furthermore, the presence of the nitro group may contribute to its ability to interact with enzymes involved in oxidative metabolism, potentially influencing its pharmacokinetic properties.
In the realm of computational chemistry, molecular modeling studies have been conducted to predict the binding interactions of N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-yphenyl}]-3-nitrobenzamide with target proteins. These simulations have provided valuable insights into the compound's binding mode and have helped identify key residues involved in receptor interactions. Such computational approaches are increasingly integral to drug design, as they allow for rapid screening of potential candidates and optimization of their pharmacological properties before experimental validation.
The potential therapeutic applications of N-{4-6-(4-methylpiperazin--1 -y l)pyridazin--3 -y lphen yl strong>}]-< strong > 3 -nitrobenzamide strong > are still under investigation, but preliminary findings suggest its relevance in treating conditions such as depression, anxiety disorders, and neurodegenerative diseases. The compound's ability to modulate neurotransmitter activity makes it a candidate for developing next-generation therapeutics that address unmet medical needs. As research progresses, additional clinical trials will be necessary to fully elucidate its therapeutic potential and safety profile.
The regulatory landscape for novel pharmaceutical compounds like N-{ 4 - 6 - ( 4 - methyl piper azin - 1 - y l ) py rid azin e - 3 - y l phen y l strong>}]-< strong > 3 - n i t ro b en z am ide strong > is stringent but well-defined. Manufacturers must adhere to rigorous guidelines set forth by regulatory agencies such as the FDA and EMA to ensure both efficacy and safety. The synthesis and characterization data must be meticulously documented and submitted as part of the regulatory submission package. This process underscores the importance of robust scientific methodology and compliance with international standards in pharmaceutical development.
The future directions for research on N-{N-{}-{}{} strong>}]-< strong > 3 - n i t ro b en z am ide strong > include further exploration of its pharmacological effects through preclinical studies and subsequent clinical trials. Additionally, efforts may be directed toward developing analogs with enhanced potency or reduced side effects by modifying specific structural features. Collaborative efforts between academic researchers and industry scientists will be crucial in advancing this field and bringing new treatments to patients in need.
941983-36-4 (N-{4-6-(4-methylpiperazin-1-yl)pyridazin-3-ylphenyl}-3-nitrobenzamide) Related Products
- 1142206-85-6(N-(4-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide)
- 2172233-50-8(2-{4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoyl-2-oxopiperazin-1-yl}acetic acid)
- 1354703-80-2(JTSRXPUKDCPFPK-UHFFFAOYSA-N)
- 1805253-37-5(2-(Difluoromethyl)-3,6-dihydroxypyridine-5-acetonitrile)
- 2639409-72-4(Tert-butyl 2-(piperidin-4-yl)pyrimidine-5-carboxylate)
- 393837-50-8(2-(2,5-dioxopyrrolidin-1-yl)-N-2-(methylsulfanyl)-1,3-benzothiazol-6-ylacetamide)
- 1805545-00-9(3-(Difluoromethyl)-2-iodo-5-methylpyridine-4-carboxylic acid)
- 2138220-06-9(4-{2-4-(1-hydroxyethyl)-1H-1,2,3-triazol-1-ylethoxy}-1lambda6-thiane-1,1-dione)
- 2648928-90-7((2S)-2-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamido-4-methoxy-4-oxobutanoic acid)
- 1804775-55-0(Methyl 6-iodo-2-methyl-4-(trifluoromethoxy)pyridine-3-acetate)




